Protease Resistance: α-Tfm vs. Unmodified Peptides
Incorporation of an α-trifluoromethyl (α-Tfm) amino acid into a model peptide confers absolute stability against enzymatic cleavage by the serine protease α-chymotrypsin when substituted at the P1 position [1]. This contrasts sharply with the corresponding unsubstituted model peptide, which is rapidly degraded under identical conditions [1]. The study also demonstrated that this proteolytic stability is significantly higher than that achieved with the fluorine-free Cα,α-disubstituted analog, α-aminoisobutyric acid (Aib), isolating the electronic contribution of the CF₃ group beyond simple steric hindrance [1].
| Evidence Dimension | Proteolytic stability against α-chymotrypsin (P1 substitution) |
|---|---|
| Target Compound Data | Absolute stability (no detectable cleavage) |
| Comparator Or Baseline | 1) Unsubstituted model peptide: Rapid degradation; 2) α-Aminoisobutyric acid (Aib)-substituted peptide: Considerable, but not absolute, stability |
| Quantified Difference | Qualitative difference between absolute stability and rapid degradation; significant quantitative difference vs. Aib analog |
| Conditions | In vitro proteolysis assay using α-chymotrypsin; α-Tfm amino acid incorporated at the P1 position of a model peptide substrate |
Why This Matters
For scientific procurement, this evidence directly supports the selection of an α-Tfm amino acid like the target compound over non-fluorinated or unsubstituted analogs when designing peptides intended for therapeutic applications where protease-mediated degradation is a primary mode of clearance or inactivation.
- [1] Koksch, B., et al. (1997). Proteolytically stable peptides by incorporation of α-Tfm amino acids. Journal of Peptide Science, 3(3), 157-167. View Source
